

Application Notes and Protocols for Phosphoproteomic Analysis of Cell Lysates

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Compound of Interest

Compound Name: *Phome*

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Introduction

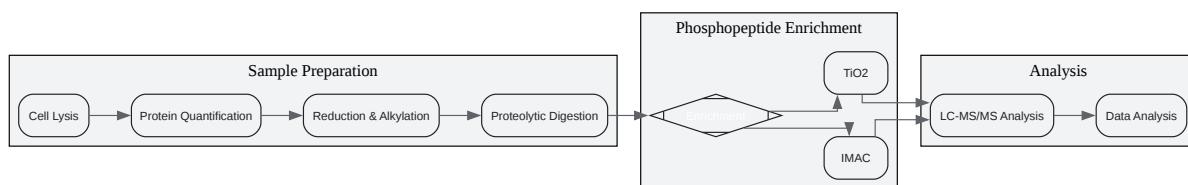
Phosphoproteomics, the large-scale study of protein phosphorylation, is a cornerstone of modern cell biology and drug discovery. Reversible phosphorylation of proteins, primarily on serine, threonine, and tyrosine residues, is a critical regulatory mechanism controlling virtually all cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of phosphorylation signaling pathways is a hallmark of numerous diseases, most notably cancer, making phosphoproteins attractive targets for therapeutic intervention.

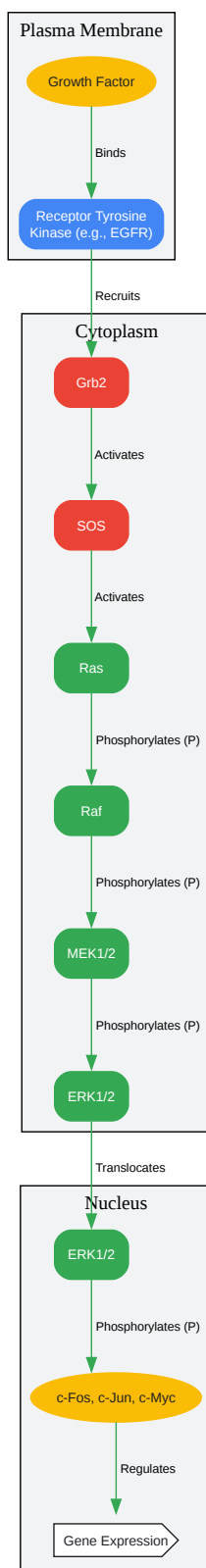
The analysis of the phosphoproteome, however, presents significant analytical challenges. Phosphorylated proteins are often present in low abundance, and the stoichiometry of phosphorylation can be highly dynamic and substoichiometric. Therefore, robust and efficient protocols for the enrichment of phosphopeptides from complex cell lysates prior to mass spectrometry (MS) analysis are essential for successful phosphoproteomic studies.

These application notes provide detailed protocols for the phosphoproteomic analysis of cell lysates, focusing on two of the most widely used and effective phosphopeptide enrichment strategies: Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO₂) chromatography. Furthermore, we present a quantitative comparison of these methods and a visual representation of a key signaling pathway to aid researchers in designing and executing their phosphoproteomics experiments.

Experimental Workflow Overview

A typical phosphoproteomics workflow involves several key stages, from sample preparation to data analysis. Each step is critical for obtaining high-quality, reproducible data.





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